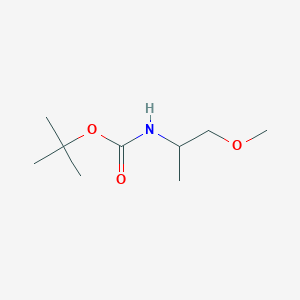
tert-Butyl-N-(1-Methoxypropan-2-yl)carbamát
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research. This compound is a carbamate derivative and is often utilized as a protecting group in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (1-methoxypropan-2-yl)carbamate has a wide range of scientific research applications:
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
Target of Action
Tert-Butyl N-(1-methoxypropan-2-yl)carbamate, also known as tert-Butyl (1-methoxypropan-2-yl)carbamate, is a complex organic compound. Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This suggests that tert-Butyl N-(1-methoxypropan-2-yl)carbamate may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .
Result of Action
The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may have effects on neuronal function .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(1-methoxypropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl (1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines and alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the methoxypropan-2-yl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, making it more rigid.
tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate: Similar but has a hydroxyl group instead of a methoxy group.
Uniqueness
Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571542 |
Source


|
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194156-54-2 |
Source


|
| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

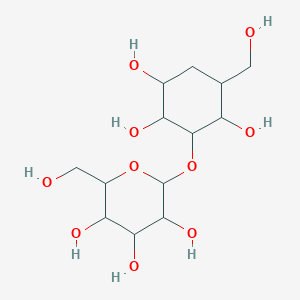
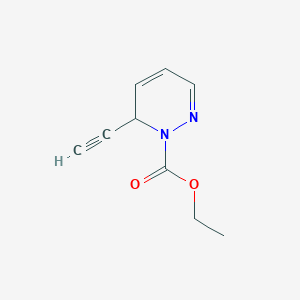
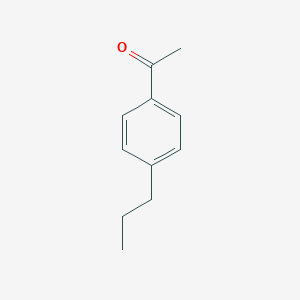
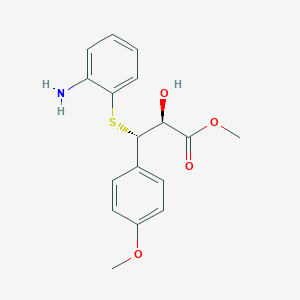
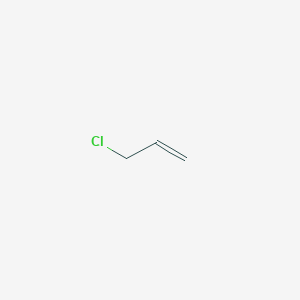



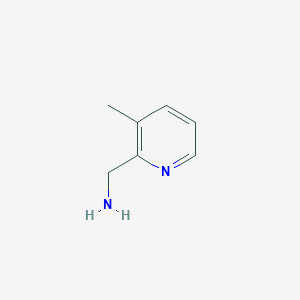
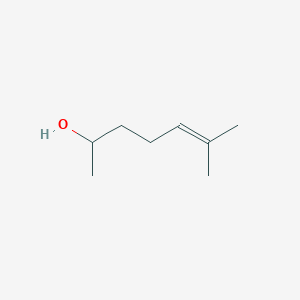

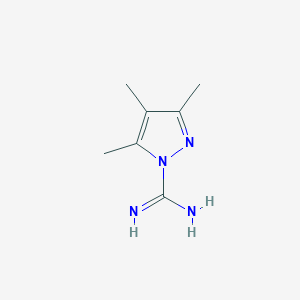
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
